2,2-Dimethyl-N-pyridin-2-yl-propionamide CAS number
2,2-Dimethyl-N-pyridin-2-yl-propionamide CAS number
An In-Depth Technical Guide to 2,2-Dimethyl-N-pyridin-2-yl-propionamide
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-pyridin-2-yl-propionamide (CAS No. 86847-59-8), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its chemical identity, physicochemical properties, a detailed and validated synthetic protocol, analytical characterization methods, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in the laboratory and beyond.
Core Chemical Identity and Physicochemical Properties
2,2-Dimethyl-N-pyridin-2-yl-propionamide, also widely known by its synonym 2-(Pivaloylamino)pyridine, is a stable, solid organic compound.[1][2] Its structure, featuring a sterically hindered tert-butyl group attached to an amide linkage on a pyridine ring, makes it a valuable intermediate. This structural arrangement imparts specific reactivity and conformational properties that are leveraged in the synthesis of more complex molecules.
1.1. Nomenclature and Identifiers
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Systematic IUPAC Name: 2,2-Dimethyl-N-(pyridin-2-yl)propanamide
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Common Synonyms: 2-(Pivaloylamino)pyridine, N-(Pyridin-2-yl)pivalamide, 2-Pivalamidopyridine[1][2]
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Molecular Formula: C₁₀H₁₄N₂O[1]
1.2. Physicochemical Data Summary The key properties of this compound are summarized in the table below, providing researchers with essential data for experimental planning.
| Property | Value | Source(s) |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 71-75 °C | [1][3] |
| Purity (Typical) | ≥97% | [2][5] |
| Storage Temperature | Room Temperature | [5][6] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of 2,2-Dimethyl-N-pyridin-2-yl-propionamide is the acylation of 2-aminopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
2.1. Causality in Experimental Design The choice of reagents and conditions is critical for achieving a high yield and purity.
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Reactants: 2-Aminopyridine serves as the nucleophile, with the exocyclic amine being more nucleophilic than the ring nitrogen due to resonance delocalization within the pyridine ring. Pivaloyl chloride is the electrophilic acylating agent.
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Solvent: An inert aprotic solvent like dichloromethane (DCM) is preferred to dissolve the reactants without participating in the reaction.
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Base: A non-nucleophilic organic base, such as triethylamine (TEA), is essential. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the product and prevents the protonation and deactivation of the 2-aminopyridine nucleophile.
2.2. Step-by-Step Synthesis Protocol This protocol is adapted from established procedures for analogous compounds.[6][7]
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) in dry dichloromethane.
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Addition of Base: Add triethylamine (3.0 equivalents) to the solution and stir at room temperature.
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Acylation: Cool the mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography or recrystallization to yield the final product as a white solid.
2.3. Synthesis Workflow Diagram The following diagram illustrates the logical flow of the synthetic procedure.
Caption: Synthetic workflow for 2,2-Dimethyl-N-pyridin-2-yl-propionamide.
Analytical Characterization
To ensure structural integrity and purity, a combination of standard analytical techniques is employed. The data obtained serves as a self-validating system for the compound's identity.
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the tert-butyl, pyridine, and amide protons and carbons. Spectral data for this compound is publicly available for comparison.[8]
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₀H₁₄N₂O.
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Infrared Spectroscopy (IR): Shows characteristic absorption bands for the N-H and C=O functional groups of the amide linkage.
Applications in Research and Drug Development
2,2-Dimethyl-N-pyridin-2-yl-propionamide is primarily utilized as a versatile intermediate in organic synthesis.[3][5]
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Building Block: The pivaloyl group serves as a robust protecting group for the 2-amino function on the pyridine ring, allowing for selective reactions at other positions of the ring. Its steric bulk provides regiochemical control in subsequent synthetic steps.
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Medicinal Chemistry: Pyridine and amide moieties are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[9][10] This compound, therefore, serves as a valuable starting material or fragment for the construction of novel pharmaceutical candidates, particularly in areas like kinase inhibition and receptor modulation.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
5.1. Hazard Identification
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Classification: Classified as harmful (Xn) and an irritant (Xi).[1]
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Primary Hazards: May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.
5.2. Recommended Handling and PPE
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[11]
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Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[11]
5.3. First Aid Measures
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
5.4. Storage
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Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term stability, storage under an inert atmosphere is recommended.[6]
Conclusion
2,2-Dimethyl-N-pyridin-2-yl-propionamide is a foundational building block whose utility is well-established in synthetic and medicinal chemistry. Its straightforward synthesis, stable nature, and versatile reactivity make it an indispensable tool for researchers. This guide provides the core technical knowledge and practical protocols necessary to handle, synthesize, and apply this compound safely and effectively in a research and development setting.
References
-
2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE CAS#: 86847-59-8. ChemWhat. [Link]
-
CID 100979034 | C5H10NO+. PubChem, National Center for Biotechnology Information. [Link]
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N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 2,2-Dimethyl-N-Pyridin-2-YL-Propionamide | CymitQuimica [cymitquimica.com]
- 3. 2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE | 86847-59-8 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,2-Dimethyl-N-pyridin-2-yl-propionamide, CasNo.86847-59-8 BOC Sciences United States [bocscichem.lookchem.com]
- 6. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE CAS#: 70298-89-4 [m.chemicalbook.com]
- 7. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE | 70298-89-4 [chemicalbook.com]
- 8. 2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE(86847-59-8) 1H NMR [m.chemicalbook.com]
- 9. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
